molecular formula C27H24N4S2 B2614956 4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 848689-68-9

4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2614956
CAS No.: 848689-68-9
M. Wt: 468.64
InChI Key: ZLVKLBXLQXNGLR-UHFFFAOYSA-N
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Description

4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzhydryl group, a thiophene ring, and a thieno[2,3-d]pyrimidine core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the Piperazine Ring: The piperazine ring is then attached to the thieno[2,3-d]pyrimidine core through nucleophilic substitution reactions.

    Substitution with Benzhydryl Group: Finally, the benzhydryl group is introduced to the piperazine ring through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Known for its inhibitory activity against human carbonic anhydrase.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.

Uniqueness

4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine stands out due to its unique combination of structural elements, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized functions.

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4S2/c1-3-8-20(9-4-1)25(21-10-5-2-6-11-21)30-13-15-31(16-14-30)26-24-22(23-12-7-17-32-23)18-33-27(24)29-19-28-26/h1-12,17-19,25H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVKLBXLQXNGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CS4)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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